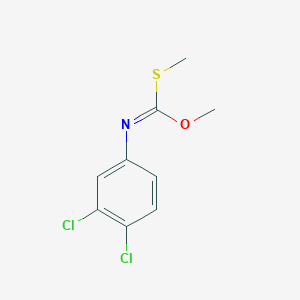
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes.
Substitution Reactions: Introduction of the dimethylamino groups and other substituents through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Techniques like continuous flow reactors and automated synthesis may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: Used as a building block for synthesizing new acridine derivatives with potential biological activities.
Catalysis: Employed as a catalyst or ligand in various organic reactions.
Biology
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various pathogens.
DNA Intercalation: Studied for its ability to intercalate into DNA, which can be useful in cancer research.
Medicine
Anticancer Research: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Drug Development: Used as a lead compound for developing new therapeutic agents.
Industry
Dye Manufacturing: Utilized in the production of dyes and pigments due to its chromophoric properties.
Material Science: Applied in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and enzymes. The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of dimethylamino groups and the methanesulfonamide moiety
Propriétés
Numéro CAS |
106521-53-3 |
|---|---|
Formule moléculaire |
C24H26N4O2S |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
N-[4-[(3,4-dimethylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26N4O2S/c1-15-10-12-19-23(16(15)2)25-20-9-7-6-8-18(20)24(19)26-21-13-11-17(27-31(5,29)30)14-22(21)28(3)4/h6-14,27H,1-5H3,(H,25,26) |
Clé InChI |
SYJDGAPDOGHJCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
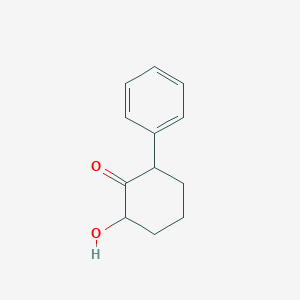

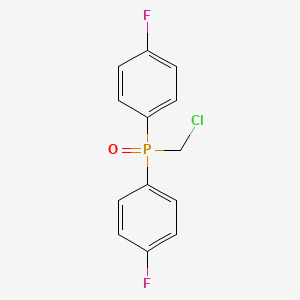
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
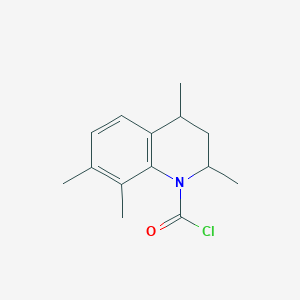
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
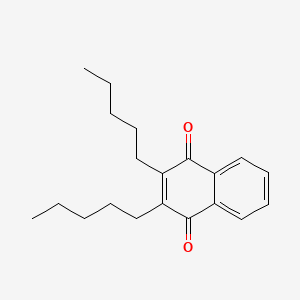
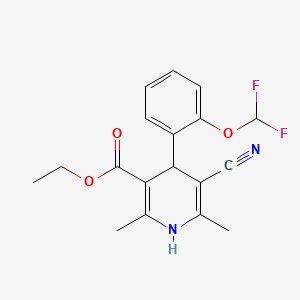
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
